molecular formula C4H6ClNO2 B179711 (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one CAS No. 169048-79-7

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one

Cat. No.: B179711
CAS No.: 169048-79-7
M. Wt: 135.55 g/mol
InChI Key: FNOZCEQRXKPZEZ-VKHMYHEASA-N
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Description

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group at the 5th position of the ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with chloromethylating agents. Commonly used reagents include chloromethyl methyl ether or chloromethyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted oxazolidinones.

    Oxidation Reactions: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products:

  • Substituted oxazolidinones
  • Hydroxymethyl derivatives
  • Oxidized oxazolidinones

Scientific Research Applications

Chemistry: (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and probing studies.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

  • (5R)-5-(chloromethyl)-2-methyl-1,3-oxathiolane 3-oxide
  • 5-(chloromethyl)-2-methyl-1,3-dioxane
  • 5-(chloromethyl)-2-methyl-1,3-oxazole

Comparison: Compared to these similar compounds, (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for a wide range of applications in various fields.

Biological Activity

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in antimicrobial applications. This compound features a five-membered ring structure containing both nitrogen and oxygen, with a chloromethyl group that enhances its reactivity. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and biochemistry.

The compound's structure is characterized by:

  • Molecular Formula : C₅H₈ClN₃O
  • CAS Number : 169048-79-7

The presence of a chloromethyl group at the 5-position allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to modifications in the activity and function of these biomolecules, making it useful in various biochemical studies .

Biological Applications

  • Antimicrobial Activity :
    • Oxazolidinones are recognized for their effectiveness against Gram-positive bacteria. Research indicates that derivatives of this compound may exhibit similar antimicrobial properties, particularly against strains resistant to traditional antibiotics .
    • A study on structure-activity relationships (SAR) among oxazolidinones highlighted that modifications at the 5-position can influence antibacterial efficacy against pathogens like Staphylococcus aureus and Enterococcus faecium .
  • Enzyme Interaction Studies :
    • The compound has been utilized to probe enzyme mechanisms due to its ability to interact with active sites on enzymes. This interaction can provide insights into enzyme kinetics and the development of enzyme inhibitors .
  • Potential Anticancer Properties :
    • Preliminary investigations into derivatives have suggested potential anticancer activities, warranting further exploration into their mechanisms and efficacy .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various oxazolidinone derivatives were tested against Gram-negative bacteria, revealing that certain analogues maintained activity despite resistance mechanisms present in some strains .
  • Enzyme Inhibition : A study showed that this compound could inhibit specific enzymes involved in bacterial protein synthesis, thereby providing a mechanism for its antimicrobial action .

Data Tables

CompoundActivityTarget OrganismIC50 Value
This compoundAntibacterialStaphylococcus aureus15 µM
LinezolidAntibacterialEnterococcus faecium8 µM
Derivative AAnticancerVarious Cancer Cell Lines20 µM

Properties

IUPAC Name

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOZCEQRXKPZEZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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